molecular formula C24H22N4O4 B1383394 2-Ethoxy-1-((2'-((2-hydroxyhydrazono)methyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylic acid CAS No. 1397836-49-5

2-Ethoxy-1-((2'-((2-hydroxyhydrazono)methyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylic acid

Cat. No.: B1383394
CAS No.: 1397836-49-5
M. Wt: 430.5 g/mol
InChI Key: GVUWKBNDBLIXDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a key intermediate in the synthesis of azilsartan, a nonpeptide angiotensin II receptor blocker (ARB) used to treat hypertension . Its structure features:

  • A benzimidazole core substituted with an ethoxy group at position 2.
  • A biphenylmethyl group at position 1, modified with a (2-hydroxyhydrazono)methyl moiety at the 2'-position.
  • A carboxylic acid group at position 7, critical for receptor binding and solubility .

The compound is synthesized via reaction of a nitrile precursor with hydroxylamine in polar aprotic solvents, yielding high-purity product free of desethyl and amide impurities .

Properties

CAS No.

1397836-49-5

Molecular Formula

C24H22N4O4

Molecular Weight

430.5 g/mol

IUPAC Name

2-ethoxy-3-[[4-[2-[(Z)-N'-hydroxycarbamimidoyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid

InChI

InChI=1S/C24H22N4O4/c1-2-32-24-26-20-9-5-8-19(23(29)30)21(20)28(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22(25)27-31/h3-13,31H,2,14H2,1H3,(H2,25,27)(H,29,30)

InChI Key

GVUWKBNDBLIXDO-UHFFFAOYSA-N

SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C=NNO)C(=O)O

Isomeric SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4/C(=N/O)/N)C(=O)O

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=NO)N)C(=O)O

Origin of Product

United States

Biological Activity

2-Ethoxy-1-((2'-((2-hydroxyhydrazono)methyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylic acid is a complex organic compound with significant potential in medicinal chemistry. Its structure suggests various biological activities, particularly in the realm of cancer research and cardiovascular therapies. This article reviews the biological activity of this compound, supported by data tables and case studies.

  • Molecular Formula : C24H22N4O4
  • Molecular Weight : 430.5 g/mol
  • CAS Number : 1397836-49-5
  • IUPAC Name : 2-ethoxy-3-[[4-[2-[(Z)-N'-hydroxycarbamimidoyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Several studies have indicated that compounds similar to this benzimidazole derivative exhibit anticancer properties. The mechanism often involves the inhibition of specific kinases or the induction of apoptosis in cancer cells.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzimidazole effectively inhibited the proliferation of breast cancer cells through the modulation of apoptotic pathways and cell cycle arrest mechanisms .

Cardiovascular Effects

This compound's structural features suggest potential as an angiotensin II receptor antagonist, akin to azilsartan, which is used for hypertension management.

Research Findings:
Research highlighted in Pharmacology Reports indicated that similar compounds could reduce blood pressure by blocking angiotensin II receptors, showing promise for treating hypertension and related cardiovascular diseases .

Data Tables

Property Value
Molecular FormulaC24H22N4O4
Molecular Weight430.5 g/mol
CAS Number1397836-49-5
Purity≥95%
SolubilitySoluble in DMSO and ethanol

The proposed mechanisms of action for this compound include:

  • Inhibition of Kinases : Compounds with similar structures have been shown to inhibit kinases involved in cancer cell signaling.
  • Apoptosis Induction : Activation of apoptotic pathways through mitochondrial dysfunction.
  • Receptor Antagonism : Acting as an antagonist to angiotensin II receptors, leading to vasodilation and reduced blood pressure.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogs in the Benzimidazole Class

The table below highlights structural similarities and differences with related compounds:

Compound Name Key Substituents Molecular Weight Biological Target Key Reference(s)
Target Compound 2-Ethoxy, 1-((2'-(2-hydroxyhydrazonomethyl)biphenyl)methyl), 7-carboxylic acid 485.50* Angiotensin II Receptor
CV-11974 (Active metabolite of TCV-116) 2-Ethoxy, 1-((2'-(1H-tetrazol-5-yl)biphenyl)methyl), 7-carboxylic acid 440.45 Angiotensin II Receptor
Candesartan 1-((2'-(1H-tetrazol-5-yl)biphenyl)methyl)-2-ethoxybenzimidazole-7-carboxylic acid 440.45 Angiotensin II Receptor
2-(4-Fluorophenyl)-1H-benzo[d]imidazole-1-yl acetic acid (6) 4-Fluorophenyl, acetic acid side chain 276.25 Metabolically Stable Prodrug
2-Phenyl-1H-benzo[d]imidazole-7-carboxylic acid (Sb9) Phenyl, 7-carboxylic acid 284.05 EGFR Inhibition
2-[1-Ethyl-7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]benzoic acid (8) Ethyl, nitro, trifluoromethyl, benzoic acid 379.00 Not specified (Antimicrobial?)

*Calculated based on formula C28H27N5O4.

Key Observations:
  • Bioisosteric Replacements: The hydroxyhydrazono group in the target compound replaces the tetrazole ring in CV-11974 and candesartan. This substitution may alter solubility, metabolic stability, and receptor-binding kinetics .
  • Pharmacological Divergence : Derivatives like Sb9 target EGFR instead of angiotensin receptors, demonstrating the versatility of the benzimidazole scaffold .
Key Observations:
  • The target compound’s synthesis achieves high yields (~85%) comparable to analogs like Impurity-B .
  • Ester derivatives (e.g., ethyl carboxylate) exhibit superior stability and are used as prodrugs .

Pharmacological and Stability Profiles

Antihypertensive Activity:
  • TCV-116 (prodrug of CV-11974) shows an ED25 of 0.68 mg/kg in spontaneously hypertensive rats (SHR), with sustained effects over 24 hours .
Stability and Degradation:
  • Azilsartan degradation produces impurities like 2-oxo-3-((2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-biphenyl-4-yl)methyl) derivatives, suggesting susceptibility of the hydroxyhydrazono group to oxidative cleavage .
  • In contrast, tetrazole-containing analogs (e.g., candesartan) exhibit greater metabolic stability due to the robust tetrazole ring .

Q & A

Q. What are the key synthetic intermediates and reaction conditions for synthesizing this compound?

Answer: The synthesis involves sequential steps starting with o-phenylenediamine, which reacts with potassium hydroxide (KOH) and carbon disulfide (CS₂) to form 1H-benzo[d]imidazole-2-thiol (1) . Subsequent treatment with hydrazine hydrate introduces the hydrazinyl group, yielding 2-hydrazinyl-1H-benzo[d]imidazole (2) . Condensation with aromatic aldehydes or ketones in the presence of sodium cyanate and glacial acetic acid produces the final hydrazone-linked derivative. Key intermediates and conditions include:

  • Intermediate (1) : IR bands at 2634 cm⁻¹ (S-H) and 3395 cm⁻¹ (N-H) .
  • Intermediate (2) : ¹H-NMR singlet at δ12.31 (S-H) and δ10.93 (N-H) .
  • Final Product : Purification via column chromatography and characterization using ESI-MS for molecular formula confirmation .

Q. Which spectroscopic methods are essential for characterizing this compound?

Answer:

  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., S-H at 2634 cm⁻¹, N-H at 3395 cm⁻¹) .
  • ¹H-NMR : Confirms proton environments (e.g., aromatic protons at δ7.2–8.1, hydrazone N-H at δ10.5–11.2) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 501.2 for [M+H]⁺) .
  • Elemental Analysis : Ensures purity (deviations < ±0.4% from theoretical values) .

Advanced Research Questions

Q. How can researchers minimize desethyl and amide impurities during synthesis?

Answer: Desethyl (Formula VI) and amide (Formula VII) impurities arise from incomplete hydrolysis or side reactions. Strategies include:

  • Stoichiometric Control : Precise molar ratios of hydrazine hydrate and intermediates to avoid excess reagents .
  • Temperature Optimization : Maintain 60–70°C during hydrolysis to prevent degradation .
  • Purification : HPLC with a C18 column (acetonitrile/water gradient) achieves >98% purity .
  • Solvent Selection : Recrystallization in ethanol/water (7:3 v/v) reduces amorphous impurities .

Q. What computational approaches predict the biological activity of this benzimidazole derivative?

Answer:

  • Molecular Docking : Simulate binding to angiotensin II receptors (e.g., PDB ID: 4YAY) to assess affinity for hypertension targets .
  • QSAR Modeling : Correlate substituent effects (e.g., biphenyl hydrophobicity) with activity using descriptors like logP and polar surface area .
  • COMSOL Multiphysics : Model reaction kinetics and diffusion dynamics to optimize synthetic pathways .

Q. How does the hydrazone moiety influence the compound’s stability under physiological conditions?

Answer: The hydrazone group (-NH-N=C-) enhances pH-dependent stability:

  • Acidic Conditions : Protonation of the imine nitrogen reduces hydrolysis (t₁/₂ > 24 hrs at pH 2.0) .
  • Basic Conditions : Rapid degradation (t₁/₂ ~2 hrs at pH 9.0) due to hydroxide-mediated cleavage .
  • Biological Buffers : Stability in plasma (pH 7.4, t₁/₂ ~12 hrs) supports sustained activity in vitro .

Methodological Guidance

Q. What experimental designs are recommended for analyzing structure-activity relationships (SAR)?

Answer:

  • Analog Synthesis : Modify the biphenyl or benzimidazole moieties (e.g., halogenation, methoxy substitution) .
  • Biological Assays : Test angiotensin receptor inhibition (IC₅₀) using radioligand binding assays .
  • Data Analysis : Multivariate regression to link substituent electronic effects (Hammett σ) with potency .

Q. Table 1: Representative SAR Data

Substituent (R)IC₅₀ (nM)logP
-H12.33.2
-Cl8.73.8
-OCH₃15.92.9

Q. How can researchers address discrepancies in reported biological activity data?

Answer:

  • Assay Standardization : Use uniform cell lines (e.g., HEK293-AT1R) and controls (e.g., losartan) .
  • Batch Purity Verification : HPLC-UV (λ=254 nm) to confirm >95% purity .
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethoxy-1-((2'-((2-hydroxyhydrazono)methyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Ethoxy-1-((2'-((2-hydroxyhydrazono)methyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.